N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 3-fluorobenzohydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
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Coupling with Pyrazine-2-carboxylic Acid: : The oxadiazole intermediate is then coupled with pyrazine-2-carboxylic acid or its derivatives. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide:
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs, particularly due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Contains a methyl group instead of fluorine.
N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Features a nitro group in place of fluorine.
Uniqueness: : The presence of the fluorine atom in N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can significantly influence its chemical properties, such as lipophilicity and electronic effects, which in turn affect its biological activity and interactions with molecular targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN5O2/c14-9-3-1-2-8(6-9)12-18-19-13(21-12)17-11(20)10-7-15-4-5-16-10/h1-7H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVZWLBJXVDZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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